molecular formula C12H9ClFNO B13081925 (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol

Cat. No.: B13081925
M. Wt: 237.66 g/mol
InChI Key: JDDCUZBMDZOZOI-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a substituted pyridine derivative featuring a phenyl group and a methanol moiety attached to a pyridine ring substituted with chlorine (3-position) and fluorine (4-position). The chloro and fluoro substituents on the pyridine ring likely influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

(3-chloro-4-fluoropyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C12H9ClFNO/c13-10-9(14)6-7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H

InChI Key

JDDCUZBMDZOZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC(=C2Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials, which are then subjected to various substitution reactions to introduce the desired substituents . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified in the evidence is (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol (), which shares the phenyl-methanol-pyridine backbone but differs in substituents (methoxy at the 4-position and fluoro at the 3-position). A comparative analysis is presented below:

Property (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol
Molecular Formula C₁₂H₁₀ClFNO (estimated) C₁₃H₁₂FNO₂
Molecular Weight (g/mol) ~247.67 (calculated) 233.24
Substituents 3-Cl, 4-F on pyridine 3-F, 4-OCH₃ on pyridine
Electronic Effects Strong electron-withdrawing (Cl, F) Moderate electron-withdrawing (F) and donating (OCH₃)
Purity Not reported ≥95%
Stability Likely lower due to Cl substituent’s reactivity Higher (methoxy group enhances stability)
Lipophilicity (LogP) Higher (Cl increases hydrophobicity) Lower (OCH₃ reduces hydrophobicity)

Key Observations:

The fluoro substituent in both compounds enhances metabolic stability and electronegativity but contributes minimally to steric effects.

Spectroscopic Properties: While direct data for the target compound are absent, the evidence highlights spectrophotometric methods for phenyl-containing analogs. For example, phenylephrine derivatives exhibit strong absorbance at 510 nm when coupled with diazotized 2-aminobenzothiazole . Similar techniques may apply to the target compound, with chloro/fluoro substituents likely shifting absorption maxima due to altered conjugation.

Pharmaceutical Relevance :

  • The methoxy analog’s ≥95% purity () suggests robust synthetic protocols, but the target compound’s chloro group could improve binding affinity in drug-receptor interactions due to stronger electron-withdrawing effects.

Research Findings and Gaps

  • Analytical Methods: Spectrophotometric techniques validated for phenylephrine (e.g., coupling with 2-aminobenzothiazole ) could be adapted for the target compound, though molar absorptivity and stability may differ due to substituents.
  • Stability Studies : The methoxy analog’s long-term storage data () imply that the target compound may require stabilization against hydrolysis or photodegradation, given the reactive chloro group.
  • Biological Activity: No direct pharmacological data are available for either compound. However, chloro-pyridine derivatives are often explored for antimicrobial or anticancer activity, while methoxy groups are common in CNS drugs .

Biological Activity

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C12H10ClFNOC_{12}H_{10}ClFNO

It consists of a pyridine ring substituted with both chlorine and fluorine atoms, along with a phenyl group linked through a methanol moiety. The presence of halogen substituents enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : The halogen atoms can modify lipophilicity and binding affinities, potentially enhancing interactions with receptors.
  • Cellular Uptake : Its structure may facilitate cellular uptake, leading to increased bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies on related pyridine derivatives indicate potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, particularly in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameStructure OverviewNotable Activity
4-FluorophenolA phenolic compound with antibacterial propertiesAntimicrobial
3-ChloropyridineA pyridine derivative used in pharmaceuticalsDiverse biological activities
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer

This table highlights how slight structural modifications can lead to significant differences in biological efficacy.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties .
  • Anticancer Activity : Research involving pyridine derivatives showed that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .
  • Neuroprotective Studies : Investigations into fluorinated compounds indicated potential neuroprotective effects, particularly against oxidative stress-induced neuronal damage .

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